molecular formula C13H14O3 B5815515 7-isopropoxy-4-methyl-2H-chromen-2-one

7-isopropoxy-4-methyl-2H-chromen-2-one

Cat. No.: B5815515
M. Wt: 218.25 g/mol
InChI Key: COIUQMDQIBGHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopropoxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.094294304 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Screening and Cytotoxic Activity

7-Isopropoxy-4-methyl-2H-chromen-2-one and its derivatives have been synthesized and explored for various biological screenings. Significant findings include their high degree of cytotoxic activity and bactericidal properties, making them potential candidates for further exploration in medical research and treatment applications. Notably, some compounds in this series exhibited broad-spectrum antibacterial activity and promising antifungal activity against Candida albicans, alongside excellent antioxidant activity (Khan et al., 2003); (Khan et al., 2004).

Synthesis and Pharmacological Evaluation

The compound has been a subject of interest in the synthesis of various analogues and derivatives. One study describes the synthesis of a capillarisin sulfur-analogue with aldose reductase inhibitory activity, an important aspect for managing complications of diabetes (Igarashi et al., 2005). Another investigation involved synthesizing coumarin derivatives with potential antileishmanial activity, derived from natural products (Schmidt et al., 2012).

Photophysical Properties

Studies on the photophysical properties of coumarin derivatives, including this compound, have been conducted. These investigations offer insights into the luminescent properties of coumarin moieties, crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) (Ranjith et al., 2010); (Jung et al., 2017).

Potential in Antipsychotic Therapy

The compound's derivatives have been evaluated for their potential in antipsychotic therapy. Studies have synthesized novel series of derivatives and tested them for dopamine D2 and serotonin 5HT2 antagonistic activity, indicative of atypical antipsychotic properties (Gawai et al., 2019).

Properties

IUPAC Name

4-methyl-7-propan-2-yloxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(2)15-10-4-5-11-9(3)6-13(14)16-12(11)7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIUQMDQIBGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-isopropoxy-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-isopropoxy-4-methyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-isopropoxy-4-methyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-isopropoxy-4-methyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-isopropoxy-4-methyl-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-isopropoxy-4-methyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.